![molecular formula C15H15ClN2O B3040501 (S)-7-氨基-5-甲基-5,7-二氢-6H-二苯并[b,d]氮杂菲-6-酮盐酸盐 CAS No. 209984-55-4](/img/structure/B3040501.png)

(S)-7-氨基-5-甲基-5,7-二氢-6H-二苯并[b,d]氮杂菲-6-酮盐酸盐

描述

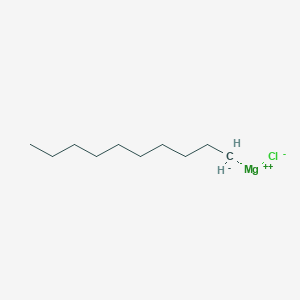

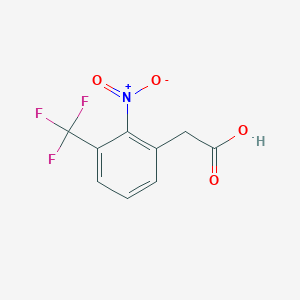

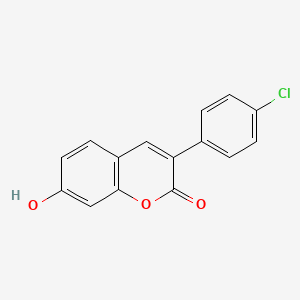

“(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride” is a chemical compound with the molecular formula C15H15ClN2O . It can be used as a chiral building block for the preparation of malonamide derivatives which have the potential to act as γ-secretase inhibitors and therefore may be useful in the treatment of Alzheimer’s disease and cancer .

Synthesis Analysis

The synthesis of this compound involves several steps. One key step in the sequence involved crystallization-induced dynamic resolution (CIDR) of compound 7 using Boc-d-phenylalanine as a chiral resolving agent and 3,5-dichlorosalicylaldehyde as a racemization catalyst to afford S-1 in 81% overall yield with 98.5% enantiomeric excess .Molecular Structure Analysis

The molecule has a complex structure with a seven-membered ring and a six-membered ring. The two sp2-sp2 axes, resulting from the Ar-Ar (sp2-sp2) axis and the Ar-NC (=O) (sp2-sp2) axis, move in concert to form a stable relative configuration (a pair of enantiomers) .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For example, methylation at C7 of 2a stereoselectively gave the (aR*,7R*) isomer (4a), which converted to the thermodynamically stable (aS*,7R*) atropisomer (5a) after heating .科学研究应用

γ-分泌酶抑制剂合成中的关键中间体

(S)-7-氨基-5-甲基-5,7-二氢-6H-二苯并[b,d]氮杂菲-6-酮盐酸盐是 γ-分泌酶抑制剂 LY411575 合成中的关键中间体。该化合物由 2-氨基联苯合成,并经历了酰化、傅-克酰基环烷化和还原等反应。合成的总收率为 14.67%,表明其在大规模生产中具有可行性 (崔岩,2010)。

对血管性认知障碍的影响

包括 10,11-二氢-5H-二苯并[b,f]氮杂菲异羟肟酸酯在内的一系列化合物已显示出影响血管性认知障碍 (VCI) 的潜力。这些化合物作为组蛋白脱乙酰酶抑制剂,被检查其对 VCI 的影响,这与痴呆症有关。在这些化合物中,一种特定的衍生物在体内表现出增加脑血流量、改善海马萎缩和减轻认知障碍,表明其对 VCI 具有潜在的治疗作用 (N. Kaur 等人,2019)。

化学合成改进

γ-分泌酶抑制剂的化学合成已得到改进,包括 LY411575,其使用 (S)-7-氨基-5-甲基-5,7-二氢-6H-二苯并[b,d]氮杂菲-6-酮盐酸盐作为关键组分。合成过程经过改进,以避免手性色谱,并涉及微波辅助合成和快速硅胶色谱,得到对映体纯净形式的抑制剂 (Abdul H. Fauq 等人,2007)。

轴向手性的探索

研究已经探索了二苯并氮杂菲酮的轴向手性,二苯并氮杂菲酮是 (S)-7-氨基-5-甲基-5,7-二氢-6H-二苯并[b,d]氮杂菲-6-酮盐酸盐的一个组分。这项研究的重点是了解该类分子固有的立体化学稳定性和手性转移机制,从而深入了解它们的立体化学性质和潜在应用 (K. P. Cole 等人,2009)。

萎缩异构性质

已经研究了二苯并[b,d]氮杂菲-6-酮核(一种相关化合物)的萎缩异构性质。这项研究导致了对映异构体的分离和立体化学稳定性的探索,有助于更深入地了解这些化合物的分子行为,这可能会影响它们在药物合成和药物化学中的应用 (H. Tabata 等人,2008)。

作用机制

While the exact mechanism of action for this compound is not specified in the search results, it is mentioned that it can be used for the preparation of malonamide derivatives which have the potential to act as γ-secretase inhibitors . γ-Secretase inhibitors are a class of drugs that inhibit the γ-secretase enzyme, which plays a key role in the development of Alzheimer’s disease.

属性

IUPAC Name |

(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O.ClH/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18;/h2-9,14H,16H2,1H3;1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCMIOWXPYFQRQ-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10740682 | |

| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride | |

CAS RN |

80845-58-5 | |

| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10740682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)